molecular formula C21H21ClO10 B3028686 Peonidin-3-o-arabinoside chloride CAS No. 27214-74-0

Peonidin-3-o-arabinoside chloride

Cat. No. B3028686
CAS RN: 27214-74-0
M. Wt: 468.8 g/mol
InChI Key: ZTQGIZPDDMLVHP-UHFFFAOYSA-N
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Description

Peonidin-3-O-arabinoside chloride is an anthocyanin that can be isolated from Vaccinium myrtillus L . It is a type of flavonoid, which are water-soluble compounds found in various fruits and vegetables .


Molecular Structure Analysis

The molecular formula of Peonidin-3-O-arabinoside chloride is C21H21ClO10 . Its average mass is 468.838 Da and its monoisotopic mass is 468.082336 Da .


Physical And Chemical Properties Analysis

Peonidin-3-O-arabinoside chloride is soluble in various organic solvents including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone .

Scientific Research Applications

Antioxidant Properties

Peonidin-3-O-arabinoside chloride exhibits potent antioxidant activity. As an anthocyanin, it scavenges free radicals, reduces oxidative stress, and protects cells from damage. Researchers have explored its potential in preventing age-related diseases, including neurodegenerative disorders and cardiovascular conditions .

Anti-Inflammatory Effects

Studies suggest that Peonidin-3-O-arabinoside chloride possesses anti-inflammatory properties. It modulates inflammatory pathways, inhibits pro-inflammatory cytokines, and may contribute to managing chronic inflammatory conditions such as arthritis and inflammatory bowel diseases .

Cancer Prevention

Peonidin-3-O-arabinoside chloride has been investigated for its anti-cancer properties. It may inhibit tumor growth, induce apoptosis (programmed cell death), and suppress angiogenesis (formation of new blood vessels). Research has focused on its impact against various cancers, including breast, colon, and prostate cancers .

Neuroprotection

Emerging evidence suggests that this compound may play a role in neuroprotection. It could enhance cognitive function, protect neurons from oxidative damage, and potentially mitigate neurodegenerative diseases like Alzheimer’s and Parkinson’s .

Skin Health and UV Protection

Anthocyanins, including Peonidin-3-O-arabinoside chloride, have been studied for their skin benefits. They may protect against UV-induced skin damage, reduce photoaging, and promote collagen synthesis. Topical applications or dietary intake could contribute to healthier skin .

For additional details, you can refer to the research by Ichiyanagi et al. on the isolation of O-methyl anthocyanins from bilberry extract . If you have any specific questions or need further elaboration, feel free to ask!

Mechanism of Action

Target of Action

Peonidin-3-o-arabinoside chloride is a flavonol glycoside It’s known that flavonoids, in general, interact with a wide range of protein targets, including enzymes, receptors, and ion channels .

Mode of Action

It has been reported to have antioxidant activity . This suggests that it may interact with its targets to neutralize reactive oxygen species, thereby preventing oxidative damage to cells .

Biochemical Pathways

Peonidin-3-o-arabinoside chloride is part of the anthocyanin class of flavonoids . Anthocyanins are synthesized via the phenylpropanoid pathway . The initial phase includes conversion of phenylalanine to 4-coumaryl CoA, which is catalyzed by phenylalanine ammonia lyase (PAL), cinnamate 4-hydroxylase (C4H), and 4-coumarate-CoA ligase (4CL)

Pharmacokinetics

It’s known that the potential bioactivity of anthocyanidins like petunidin depends on its absorption, metabolism, and excretion in the human body .

Result of Action

Peonidin-3-o-arabinoside chloride has been reported to have antioxidant activity . This suggests that it may help protect cells from damage caused by free radicals. Additionally, anthocyanidins like peonidin have shown potent inhibitory and apoptotic effects on cancer cells in vitro .

Action Environment

Like most anthocyanidins, Peonidin-3-o-arabinoside chloride is pH-sensitive . It changes from red to blue as pH rises because anthocyanidins are highly conjugated chromophores. When the pH is changed, the extent of the conjugation (of the double bonds) is altered, which alters the wavelength of light energy absorbed by the molecule . This suggests that the compound’s action, efficacy, and stability may be influenced by the pH of its environment.

Safety and Hazards

According to the Material Safety Data Sheet, in case of inhalation, move the victim to fresh air. If skin contact occurs, wash thoroughly with water and soap. In case of eye contact, rinse well with plenty of water for at least 15 minutes .

Future Directions

Anthocyanins like Peonidin-3-o-arabinoside chloride have been the subject of research due to their potential health benefits, particularly their antioxidant activity . Future research may focus on further elucidating their mechanisms of action, improving their bioavailability, and exploring their potential uses in nutraceuticals and food products for human health .

properties

IUPAC Name

2-[5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromenylium-3-yl]oxyoxane-3,4,5-triol;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O10.ClH/c1-28-16-4-9(2-3-12(16)23)20-17(31-21-19(27)18(26)14(25)8-29-21)7-11-13(24)5-10(22)6-15(11)30-20;/h2-7,14,18-19,21,25-27H,8H2,1H3,(H2-,22,23,24);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTQGIZPDDMLVHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(CO4)O)O)O)O)O)O.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClO10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Peonidin-3-o-arabinoside chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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